N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-13(9-15-12-26-20-6-4-3-5-17(15)20)22-21(24)19-10-14-7-8-16(25-2)11-18(14)23-19/h3-8,10-13,23H,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYYHIMNQOFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . The benzothiophene moiety can be introduced through coupling reactions and electrophilic cyclization reactions .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
Anticancer Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide has been investigated for its anticancer properties. Studies indicate that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in Cancer Research demonstrated that derivatives of indole compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .
Neuroprotective Effects
Research has shown that compounds containing indole moieties can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In a preclinical study, a related indole derivative was found to enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer’s disease . This suggests that this compound may have similar effects.
Antidepressant Properties
Indole derivatives are frequently studied for their antidepressant effects due to their ability to modulate serotonin levels in the brain.
Case Study:
A clinical trial evaluating the efficacy of indole-based compounds showed promising results in improving mood and reducing anxiety symptoms among participants diagnosed with major depressive disorder .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substitution Patterns
Table 1: Key Structural Differences Among Indole-2-Carboxamide Derivatives
- Substituent Position : The 6-methoxy group in the target compound and benzofuran analog contrasts with the 5-methoxy or halogenated positions in other derivatives. Methoxy at the 6-position may enhance steric hindrance or alter π-stacking interactions compared to 5-substituted analogs .
- Heterocyclic Moieties : Replacing benzothiophene with benzofuran (oxygen vs. sulfur) reduces lipophilicity (predicted LogP: 3.5 for benzothiophene vs. 3.2 for benzofuran) and may impact metabolic stability due to differing cytochrome P450 interactions .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Functional Comparisons
- Lipophilicity : The target compound’s benzothiophene contributes to higher LogP compared to benzofuran or benzoylphenyl derivatives, suggesting improved membrane permeability but reduced solubility.
- Metabolic Stability : Sulfur in benzothiophene may slow oxidative metabolism compared to oxygen in benzofuran, as seen in the moderate t₁/₂ (45 min vs. 30 min) .
- Activity Trends : The 5-methoxy derivative’s lipid-lowering efficacy () highlights the importance of substitution position. The target compound’s 6-methoxy group could shift activity toward alternate pathways .
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiophene moiety and an indole core. Its molecular formula is , with a molecular weight of approximately 320.42 g/mol. The structural diversity and functional groups attached to its core are essential for its biological activity.
Research indicates that this compound interacts with various biological targets, including:
- GPR40 Receptor Modulation : This compound has been shown to modulate the GPR40 receptor, which plays a crucial role in insulin secretion and glucose metabolism. Its potential application in treating type 2 diabetes has been highlighted in several studies .
- Dopamine Receptor Agonism : Preliminary findings suggest that derivatives of this compound may exhibit agonistic activity towards dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders .
Biological Activity
The biological activity of this compound can be summarized in the following table:
Case Study 1: Diabetes Treatment
A study investigated the effects of this compound on glucose levels in diabetic models. The compound demonstrated significant reductions in blood glucose levels compared to control groups, indicating its potential as an antidiabetic agent.
Case Study 2: Neuropsychiatric Disorders
In vitro assays showed that the compound selectively activates D3 dopamine receptors without significant activity on D2 receptors. This selectivity suggests potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease, where D3 receptor modulation may be beneficial.
Research Findings
Recent studies have focused on the synthesis and evaluation of various analogs of this compound to enhance its efficacy and selectivity:
- Synthesis Pathways : Various synthetic routes have been explored to modify the compound's structure, aiming to improve its pharmacological profile.
- In Vitro Studies : Biological assays have confirmed the compound's ability to inhibit key pathways involved in viral replication and receptor activity modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
